2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound notable for its unique structural features and potential applications in scientific research. The compound has the molecular formula and a molecular weight of approximately 365.41 g/mol. It is classified under the category of sulfur-containing heterocycles, specifically featuring a benzofuro[3,2-d]pyrimidine moiety linked to an acetamide group through a sulfanyl bridge. This compound is primarily utilized in medicinal chemistry and pharmacological studies due to its intriguing biological properties and structural diversity .
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide typically involves several key steps:
These synthetic routes require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide can be depicted using various structural representations:
InChI=1S/C19H15N3O3S/c1-24-15-9-5-3-7-13(15)22-16(23)10-26-19-18-17(20-11-21-19)12-6-2-4-8-14(12)25-18/h2-9,11H,10H2,1H3,(H,22,23)
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
This compound exhibits a complex three-dimensional arrangement that contributes to its chemical reactivity and biological activity .
The chemical reactivity of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide can be explored through various reaction pathways:
These reactions are significant for modifying the compound's structure for further biological testing or enhancing its pharmacological properties .
The mechanism of action for 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of the benzofuro[3,2-d]pyrimidine scaffold suggests potential activity against various biological pathways due to its ability to mimic natural substrates or inhibitors.
Research indicates that compounds with similar structures may exhibit anti-inflammatory or anticancer properties by modulating cellular signaling pathways .
The physical and chemical properties of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide include:
These properties are crucial for understanding its behavior in various experimental conditions and applications .
The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide has several scientific applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5